

Application Note: Protocol for Solid-Phase Synthesis of Pteroyl-L-Tyrosine

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Compound of Interest

Compound Name: Pteroyltyrosine

CAS No.: 76910-23-1

Cat. No.: B1678318

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Introduction & Strategic Overview

Pteroyl-L-tyrosine is a synthetic folate analog where the glutamic acid moiety of folic acid is replaced by L-tyrosine. This compound and its derivatives are critical in the study of folate receptor (FR) targeting, often serving as high-affinity ligands for FR-positive cancer cells or as precursors for imaging agents.

Synthesizing pteroyl conjugates presents unique challenges compared to standard peptide synthesis:

- **Solubility:** The pterin ring system exhibits poor solubility in standard organic solvents (DCM, low-polarity solvents), necessitating the use of polar aprotic solvents like DMSO or NMP during coupling.
- **Reactivity:** The position and the exocyclic amine of the pterin ring are prone to side reactions (alkylation/acylation) if not suitably protected.

- Purification: The amphiphilic nature of the final product requires careful HPLC method development.

The Strategic Approach: Fmoc-SPPS with α -Protection

This protocol utilizes a Fmoc-based Solid-Phase Peptide Synthesis (SPPS) strategy.^[1] To ensure high fidelity, we employ

α -trifluoroacetylpteroic acid (

α -TFA-Pterioic Acid) as the building block. The trifluoroacetyl (TFA) group protects the

α -amine during coupling and is orthogonal to the acid-labile linkers of Wang resin, allowing for a two-stage deprotection strategy that maximizes yield and purity.

Materials & Equipment

Reagents

Reagent	Grade/Specification	Purpose
Fmoc-L-Tyr(tBu)-Wang Resin	Loading: 0.5–0.7 mmol/g	Solid support with pre-loaded Tyrosine.
ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted"> -TFA-Pteric Acid	>95% Purity	Protected folate building block.
Piperidine	Biotech Grade	Fmoc deprotection (20% v/v in DMF). [1] [2]
PyBOP	>99%	Coupling reagent (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
DIPEA	Anhydrous	Base (N,N-Diisopropylethylamine).
DMF / DMSO	Anhydrous	Solvents (Dimethylformamide / Dimethyl sulfoxide).
TFA (Trifluoroacetic Acid)	HPLC Grade	Resin cleavage cocktail component.
TIPS (Triisopropylsilane)	Synthesis Grade	Scavenger.
Ammonium Hydroxide (NH OH)	28-30% Aqueous	Removal of -trifluoroacetyl group.

Equipment

- Manual SPPS glass reaction vessel (fritted) or automated peptide synthesizer.
- Rotary evaporator and lyophilizer.
- Preparative HPLC (C18 column).

- LC-MS for characterization.

Experimental Protocol

Phase 1: Resin Preparation and Fmoc Deprotection

The synthesis begins with the swelling of the resin and removal of the Fmoc group from the Tyrosine residue.

- Weighing: Weigh an appropriate amount of Fmoc-L-Tyr(tBu)-Wang Resin (e.g., 0.1 mmol scale) into the reaction vessel.
- Swelling: Add DMF (10 mL/g resin) and shake gently for 30 minutes to swell the beads. Drain the solvent.[3]
- Fmoc Deprotection:
 - Add 20% Piperidine in DMF (5 mL). Shake for 5 minutes. Drain.
 - Add fresh 20% Piperidine in DMF (5 mL). Shake for 15 minutes. Drain.
- Washing: Wash the resin thoroughly to remove piperidine:
 - DMF (3x)
 - DCM (3x)
 - DMF (3x)
 - Note: Ensure the Kaiser test (ninhydrin) is positive (blue beads), indicating free amines.

Phase 2: Coupling of Pteric Acid

Critical Step: Pteric acid derivatives are often insoluble in pure DCM or DMF. A mixture containing DMSO is required.

- Activation:
 - In a separate vial, dissolve

-TFA-Pteric Acid (3.0 equivalents relative to resin loading) in DMSO/DMF (1:1 v/v).

- Add PyBOP (3.0 eq).
- Add DIPEA (6.0 eq).
- Allow to activate for 2–3 minutes.
- Coupling:
 - Add the activated solution to the resin-bound H-Tyr(tBu).
 - Shake at room temperature for 2–4 hours. Keep the reaction vessel shielded from direct light to prevent light-induced degradation of the pterin moiety.
- Monitoring:
 - Perform a Kaiser test.^{[2][4]} A negative result (yellow/colorless beads) indicates successful coupling. If positive, repeat the coupling step.
- Final Wash:
 - Wash with DMF (5x) to remove excess DMSO and reagents.
 - Wash with DCM (5x).
 - Dry the resin under nitrogen flow or vacuum.

Phase 3: Cleavage and Global Deprotection

This phase involves two distinct chemical events: (1) Cleavage from the resin and removal of the t-Butyl side-chain protection, and (2) Hydrolysis of the

-TFA group.

Step A: Acidolytic Cleavage

- Prepare the Cleavage Cocktail: TFA / TIPS / H
O (95:2.5:2.5 v/v/v).

- Add cocktail to the dry resin (10 mL per gram of resin).
- Shake for 2 hours at room temperature.
- Filter the resin and collect the filtrate.
- Concentrate the filtrate under nitrogen or reduced pressure to an oil.
- Precipitate the crude intermediate (
-TFA-Pteroyl-L-Tyrosine) by adding cold diethyl ether. Centrifuge and dry the pellet.

Step B: Base Hydrolysis (

-TFA Removal)

Note: The trifluoroacetyl group on the pterin nitrogen is stable to TFA but labile to base.

- Dissolve the crude ether precipitate in 10% aqueous Ammonium Hydroxide (NH
OH) (pH > 10).
- Stir at room temperature for 30–60 minutes.
 - Alternative: Use 1M NaOH for 30 mins, but ensure immediate neutralization to prevent racemization of the Tyrosine. Ammonium hydroxide is milder and volatile.
- Monitor by LC-MS until the mass corresponds to Pteroyl-L-Tyrosine (observed mass = [M+H]
).
- Lyophilize the solution to obtain the crude product.

Purification and Analysis

Purification Strategy

The crude product will contain salts and cleaved protecting groups. Reverse-phase HPLC is required.

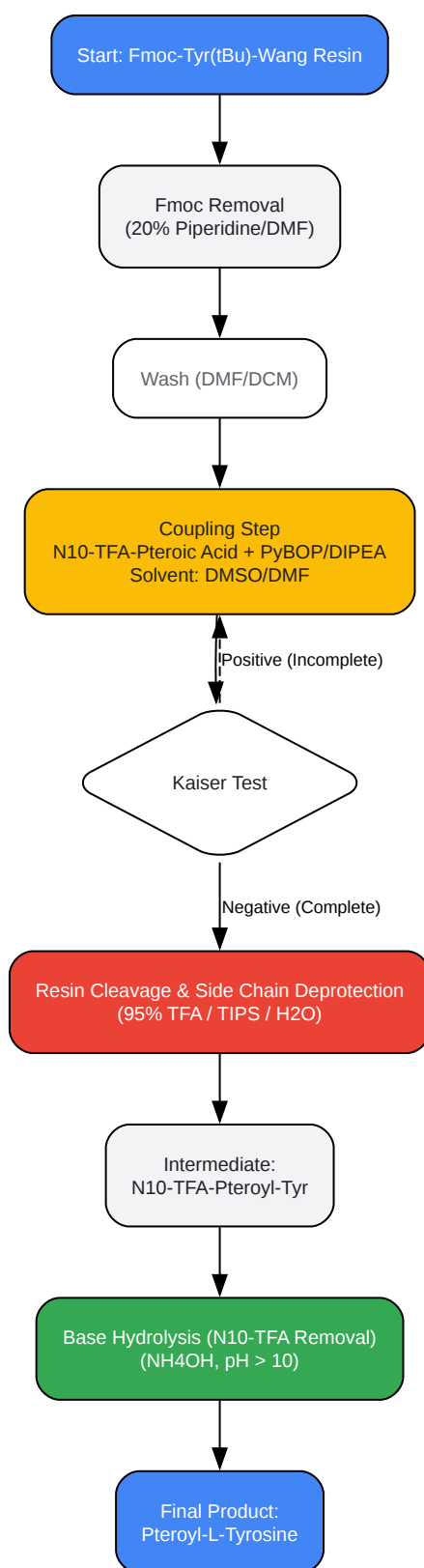
- Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge).
- Mobile Phase A: 0.1% TFA in Water (or 10 mM Ammonium Bicarbonate for pH sensitive compounds).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 40% B over 30 minutes (Pteroyl conjugates are relatively polar).
- Detection: UV at 280 nm (Tyrosine/Pterin) and 350 nm (Pterin specific).

Quality Control Specifications

Parameter	Method	Acceptance Criteria
Identity	ESI-MS / MALDI-TOF	Mass calc. for C
		H
		N
		O
		460.45 Da. Found [M+H]
		461.4 ± 1.
Purity	Analytical HPLC (254/280 nm)	> 95%
Appearance	Visual Inspection	Yellow to orange powder

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical split between acid cleavage and base deprotection.



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Figure 1: Step-wise workflow for the solid-phase synthesis of Pteroyl-L-Tyrosine, detailing the orthogonal deprotection strategy.

Troubleshooting & Expert Insights

Solubility Issues during Coupling

Problem: The reaction mixture becomes cloudy or precipitates upon adding the pteronic acid solution to the resin. **Root Cause:** Pteronic acid and its protected derivatives have low solubility in DCM and moderate solubility in DMF. **Solution:** Use a solvent mixture of DMSO:DMF (1:1) or even pure NMP (N-methyl-2-pyrrolidone). Ensure the resin is compatible with DMSO (Wang resin swells well in polar solvents). Pre-dissolve the pteronic acid completely in DMSO before adding coupling reagents [1].

Incomplete Removal of -TFA Group

Problem: Mass spectrum shows a peak at M+96 (corresponding to the TFA adduct). **Root Cause:** The base hydrolysis step was too short or the pH was insufficient. **Solution:** Extend the reaction time in NH

OH to 2 hours or gently warm to 30°C. Alternatively, use a 1:1 mixture of Methylamine/Water if the amide bond is stable [2].

Racemization

Problem: Presence of diastereomers in HPLC. **Root Cause:** Over-activation of the carboxylic acid or prolonged exposure to strong base (NaOH) during the final deprotection. **Solution:** Use PyBOP/DIPEA or HBTU/HOBt which are known to suppress racemization compared to carbodiimides. Avoid using NaOH for the final deprotection; stick to volatile bases like Ammonium Hydroxide or Hydrazine hydrate [3].

References

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